![molecular formula C7H7NO4S B8025977 Ethyl 4-nitrothiophene-2-carboxylate](/img/structure/B8025977.png)
Ethyl 4-nitrothiophene-2-carboxylate
Overview
Description
Ethyl 4-nitrothiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H7NO4S and its molecular weight is 201.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-nitrothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-nitrothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carboxyl-group Protection in Peptide Synthesis : The 2-(p-nitrophenylthio)ethyl group, related to Ethyl 4-nitrothiophene-2-carboxylate, has been used for carboxyl-group protection in peptide synthesis. This group can be selectively removed after conversion into the corresponding sulphone by treatment with alkali (Amaral, 1969).
Synthesis of Heterocyclic Systems : Ethyl 4-nitrothiophene-2-carboxylate derivatives have been used in the synthesis of complex heterocyclic systems like 2H-Pyrrolo[3,4-b][1,5]benzothiazepine 4,4-Dioxide derivatives (Santo et al., 1998).
Cytotoxicity of β-Nitro-substituted Carboxylic Acids : β-Nitro-substituted ethyl carboxylates, a category which includes Ethyl 4-nitrothiophene-2-carboxylate, have been identified as a new class of cytotoxic agents, particularly effective against the human ovarian cancer cell line A2780 (Csuk et al., 2014).
Radiosensitizers and Cytotoxins : Certain nitrothiophene derivatives, related to Ethyl 4-nitrothiophene-2-carboxylate, have been evaluated as radiosensitizers of hypoxic mammalian cells and as selective bioreductively activated cytotoxins (Threadgill et al., 1991).
Formation of Complexes with Metals : Ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, a related compound, have been studied for their acid-base properties, solubility, chemical stability, and ability to form complexes with metals like Cu(II), Co(II), and Ni(II) (Chekanova et al., 2014).
Nucleophilic Substitution Reactions : Studies on 4- and 5-Nitro-2-thienyl-methyl and -ethyl chlorides and acetates, compounds similar to Ethyl 4-nitrothiophene-2-carboxylate, have shown novel ionic substitution processes and complex reaction behaviors (Newcombe & Norris, 1979).
PARP Inhibitors in Cancer Therapy : Derivatives of 4-Nitrothiophene-2-carboxamide and 5-nitrothiophene-2-carboxamide, similar to Ethyl 4-nitrothiophene-2-carboxylate, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in the repair of damaged DNA, thus potentially enhancing the effectiveness of radiotherapy and chemotherapy in cancer (Shinkwin et al., 1999).
properties
IUPAC Name |
ethyl 4-nitrothiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-2-12-7(9)6-3-5(4-13-6)8(10)11/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNYYCSQRYKZID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CS1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-nitrothiophene-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.